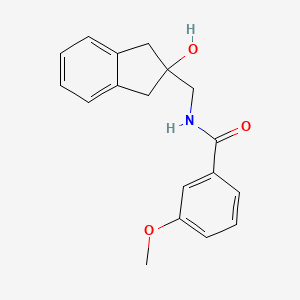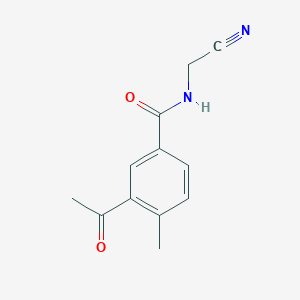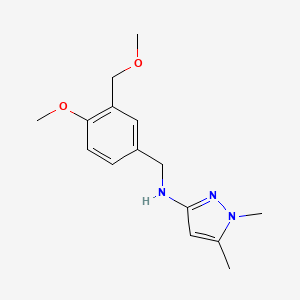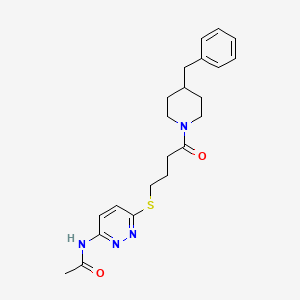![molecular formula C13H12ClF3N2O2 B2867293 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid CAS No. 250714-05-7](/img/structure/B2867293.png)
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC leads to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a basic heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For example, the synthesis of trifluoromethylpyridines involves chlorination and subsequent vapor–phase fluorination .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Fluorinated Retinoids Synthesis : A crossed aldol condensation method utilizing trifluoroacetone and aryl or α,β-unsaturated aldehydes, including piperidine-acetic acid, has been found effective for producing fluorinated retinoids, demonstrating the chemical utility of piperidine-acetic acid derivatives (Mead et al., 1985).
Crystallography
- Crystal Structure Analysis : Research on the crystal structure of compounds related to 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid, such as triclopyr, has been conducted to understand their molecular configuration and intermolecular interactions. This helps in determining the physical and chemical properties of these compounds (Cho et al., 2014).
Catalysis
- Catalytic Reactions : Piperidine-acetic acid derivatives have been used as catalysts in various chemical reactions. For instance, their use in cyclopalladation reactions has been studied, providing insights into their potential role in creating novel compounds (Mancilha et al., 2011).
Pharmaceutical Chemistry
- Synthesis of Medicinal Compounds : Derivatives of piperidine-acetic acid have been utilized in the synthesis of various medicinal compounds. For instance, they have been used in the creation of antimicrobial agents, highlighting their significance in pharmaceutical research (Hunashal et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c14-10-6-9(13(15,16)17)7-18-12(10)19-3-1-8(2-4-19)5-11(20)21/h5-7H,1-4H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKMQAXIWKQFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

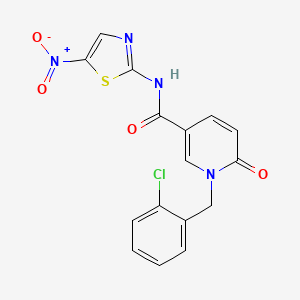
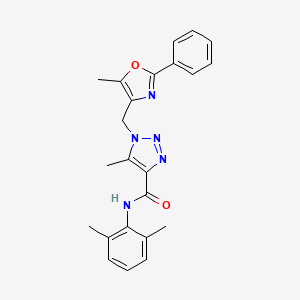
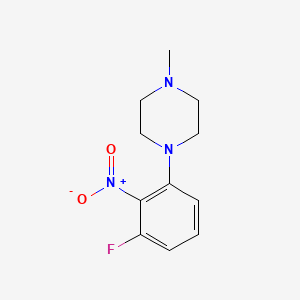
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)
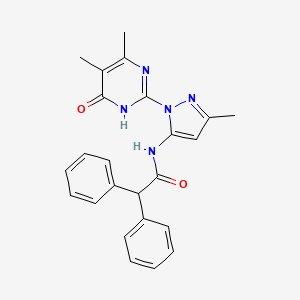

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)
